Cas no 6159-66-6 ((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one)

6159-66-6 structure
Produktname:(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,3(2H,9bH)-Dibenzofurandione,2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-, (9bS)-
- (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzo[b,d]furan-1,3(2H,9bH)-dione
- (9bS)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzo[b,d]furan-1(9bH)-one
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione
- NSC 5889
- Usnic acid, (-)-
- (2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one
- BRD-A99182808-001-01-7
- 6159-66-6
- UNII-5HYW08F205
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-dibenzofuran-1,3-dione
- SCHEMBL9982861
- 1,3(2H,9bH)-Dibenzofurandione, 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-, (9bS)-
- (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione
- CHEBI:125464
- EINECS 228-181-3
- NSC149788
- NS00120834
- Q27216083
-
- Inchi: InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,11,22-23H,1-4H3/t11?,18-/m1/s1
- InChI-Schlüssel: CUCUKLJLRRAKFN-KKIBXBACSA-N
- Lächelt: CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O
Berechnete Eigenschaften
- Genaue Masse: 344.08958
- Monoisotopenmasse: 344.089603
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 2
- Komplexität: 734
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 121
- XLogP3: 1.4
Experimentelle Eigenschaften
- Dichte: 1.49
- Siedepunkt: 594.8°C at 760 mmHg
- Flammpunkt: 219.1°C
- Brechungsindex: 1.643
- PSA: 117.97
- LogP: 2.12660
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18532942-0.25g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-18532942-10.0g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 10.0g |
$61.0 | 2025-03-21 | |
Enamine | EN300-18532942-2.5g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 2.5g |
$20.0 | 2025-03-21 | |
Enamine | EN300-18532942-0.05g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-18532942-1g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95% | 1g |
$19.0 | 2023-09-18 | |
1PlusChem | 1P00EAS3-1g |
(-)-USNIC ACID |
6159-66-6 | 95% | 1g |
$83.00 | 2024-04-22 | |
1PlusChem | 1P00EAS3-5g |
(-)-USNIC ACID |
6159-66-6 | 95% | 5g |
$101.00 | 2024-04-22 | |
Enamine | EN300-18532942-5g |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),3,6,10,12-pentaen-5-one |
6159-66-6 | 95% | 5g |
$34.0 | 2023-09-18 | |
A2B Chem LLC | AG66355-1g |
(-)-USNIC ACID |
6159-66-6 | 95% | 1g |
$55.00 | 2024-04-19 | |
Aaron | AR00EB0F-5g |
(-)-USNIC ACID |
6159-66-6 | 95% | 5g |
$72.00 | 2023-12-15 |
(2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one Verwandte Literatur
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
6159-66-6 ((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one) Verwandte Produkte
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